3-(CBZ-AMINOmethyl)AZETIDINE

描述

Molecular Architecture and Stereochemical Features

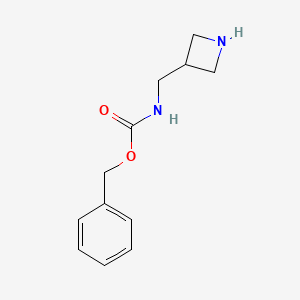

The molecular architecture of 3-(carbobenzyloxy-aminomethyl)azetidine is characterized by a highly strained four-membered azetidine ring system with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. The compound features a carbobenzyloxy protecting group attached to an aminomethyl substituent at the 3-position of the azetidine ring, creating a distinctive structural motif with significant conformational constraints.

The stereochemical analysis reveals that the azetidine ring adopts a non-planar conformation due to the inherent ring strain associated with the four-membered cyclic structure. The ring strain energy contributes substantially to the compound's reactivity profile and conformational preferences. The carbon-nitrogen bond lengths within the azetidine ring are characteristic of sp³ hybridization, with bond angles deviating significantly from the ideal tetrahedral geometry due to the cyclic constraint.

The carbobenzyloxy group introduces additional stereochemical complexity through its bulky benzyl substituent, which influences the overall molecular conformation and spatial arrangement. The aminomethyl substituent at the 3-position creates a chiral center, although the specific stereochemical configuration depends on the synthetic methodology employed during preparation.

Computational analysis has demonstrated that the compound exhibits restricted rotation around the carbon-nitrogen bond connecting the aminomethyl group to the carbobenzyloxy protecting group, resulting in distinct conformational preferences. The benzyl moiety of the carbobenzyloxy group typically adopts conformations that minimize steric interactions with the azetidine ring system.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related azetidine derivatives have provided valuable insights into the solid-state structure and conformational behavior of 3-(carbobenzyloxy-aminomethyl)azetidine compounds. Crystal structure determinations reveal that the azetidine ring maintains a puckered conformation in the solid state, with the degree of puckering influenced by intermolecular interactions and crystal packing forces.

The crystal lattice analysis demonstrates that the compound forms characteristic hydrogen bonding networks through the amino group of the aminomethyl substituent and the carbonyl oxygen of the carbobenzyloxy protecting group. These intermolecular interactions significantly influence the solid-state conformation and contribute to the overall crystal stability.

Temperature-dependent crystallographic studies have revealed that the compound exhibits minimal conformational changes across a range of temperatures, indicating a relatively rigid molecular structure. The carbobenzyloxy group maintains a consistent orientation relative to the azetidine ring, suggesting limited conformational flexibility in the solid state.

Unit cell parameters for related azetidine derivatives typically show monoclinic or orthorhombic crystal systems, with space groups that accommodate the molecular symmetry requirements. The crystal packing efficiency is generally high, reflecting the compact molecular structure and favorable intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 3-(carbobenzyloxy-aminomethyl)azetidine has been achieved through multiple analytical techniques, providing detailed structural confirmation and conformational information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and conformational analysis.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the molecular structure and provide insights into conformational dynamics. The azetidine ring protons typically appear as complex multipiples in the range of 3.80-4.42 parts per million, reflecting the constrained ring environment and coupling interactions. The aminomethyl protons exhibit distinct chemical shifts depending on their proximity to the carbobenzyloxy protecting group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the azetidine ring carbons appearing at characteristic chemical shifts. The carbonyl carbon of the carbobenzyloxy group typically resonates around 155-156 parts per million, confirming the carbamate functionality. The aromatic carbons of the benzyl group exhibit chemical shifts consistent with substituted benzene systems.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the molecule. These methods confirm the 3-substitution pattern of the azetidine ring and provide definitive structural assignment.

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch typically appears around 1658 cm⁻¹, while the amino group exhibits characteristic stretching vibrations in the 3300 cm⁻¹ region. The aromatic carbon-hydrogen stretching vibrations of the benzyl group are observed around 3000 cm⁻¹, providing additional structural confirmation.

Mass Spectrometric Analysis

High-resolution mass spectrometry confirms the molecular formula and provides fragmentation patterns characteristic of the azetidine core structure. The molecular ion peak appears at mass-to-charge ratio 220.27, consistent with the calculated molecular weight. Fragmentation studies reveal characteristic loss patterns including the carbobenzyloxy group and benzyl fragments, providing structural confirmation and insight into the compound's stability under ionization conditions.

Computational Modeling of Electronic Structure

Advanced computational methods have been employed to investigate the electronic structure and molecular properties of 3-(carbobenzyloxy-aminomethyl)azetidine. Density functional theory calculations provide detailed insights into the electronic distribution, molecular orbitals, and energetic properties of the compound.

Molecular Orbital Analysis

Computational analysis reveals that the highest occupied molecular orbital is primarily localized on the amino nitrogen atom of the aminomethyl substituent, while the lowest unoccupied molecular orbital exhibits significant contribution from the aromatic ring system of the carbobenzyloxy group. This electronic distribution influences the compound's reactivity patterns and potential for participating in various chemical transformations.

The molecular electrostatic potential surface demonstrates regions of positive and negative charge distribution, with the amino group exhibiting nucleophilic character and the carbonyl carbon showing electrophilic behavior. These electronic properties are crucial for understanding the compound's chemical reactivity and potential biological interactions.

Conformational Energy Landscapes

Computational conformational analysis has mapped the potential energy surfaces associated with rotation around key bonds within the molecule. The results indicate that the carbobenzyloxy group exhibits restricted rotation due to steric interactions with the azetidine ring system. Energy barriers for conformational interconversion have been calculated, providing quantitative measures of the compound's conformational preferences.

Physicochemical Property Predictions

Computational models have been used to predict key physicochemical properties relevant to the compound's behavior in various environments. These calculations provide estimates of properties such as molecular surface area, volume, and polarity indices. The computed properties align well with experimental observations and provide valuable predictive capabilities for related compound design.

Electronic Structure Properties

The calculated dipole moment of the compound reflects the polar nature of the carbobenzyloxy and aminomethyl substituents. Polarizability calculations indicate the compound's response to external electric fields, which is relevant for understanding intermolecular interactions and solvation behavior. The computed electronic properties provide a comprehensive framework for understanding the fundamental characteristics of 3-(carbobenzyloxy-aminomethyl)azetidine at the molecular level.

属性

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDRAJKEJXSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Method from Patent Data

Step A: Formation of (2S,3R)-2-(Cbz-amino)-3-hydroxybutyramide

- Reactants: N-carbobenzoxy-L-threonine (Cbz-L-threonine) and ammonia.

- Solvent: Anhydrous methyl alcohol (methanol).

- Procedure: Cbz-L-threonine (e.g., 76 g, 0.3 mol) is dissolved in methanol (200 mL), followed by slow introduction of ammonia under stirring.

- Result: Formation of (2S,3R)-2-(Cbz-amino)-3-hydroxybutyramide intermediate.

Step B: Sulfonation and Cyclization to Azetidine Sulfonic Acid

- Reagents: Dowex-50 (H⁺) strong acid ion exchange resin and SO₃ gas.

- Conditions: The intermediate from Step A is dissolved in methanol, Dowex-50 resin is added in a weight ratio of approximately 1:2 relative to the intermediate, and SO₃ gas is introduced.

- Temperature: Typically maintained between 10–60 °C.

- Reaction Time: 12–24 hours.

- Outcome: Formation of (3S-trans)-3-(Cbz-amino)-2-methyl-4-oxoazetidine-1-azetidinesulfonic acid.

- Yield Optimization: Reaction time and temperature significantly affect yield (see Tables 1 and 2 below).

Table 1: Effect of Reaction Time on Yield at 30 °C

| Sample | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 3 | 15 | 56.9 |

| 4 | 18 | 76.3 |

| 5 | 20 | 79.2 |

| 6 | 22 | 78.0 |

| 7 | 25 | 76.8 |

Table 2: Effect of Temperature on Yield at 20 hours

| Sample | Temperature (°C) | Yield (%) |

|---|---|---|

| 8 | 10 | 20.2 |

| 9 | 20 | 68.4 |

| 10 | 25 | 79.2 |

| 11 | 30 | 80.0 |

| 12 | 35 | 80.0 |

| 13 | 40 | 80.2 |

| 14 | 50 | 79.9 |

| 15 | 60 | 75.4 |

These data indicate an optimal temperature range of 25–40 °C and reaction times around 20 hours for maximal yield (~80%).

Step C: Deprotection to Yield 3-(CBZ-AMINOmethyl)AZETIDINE

- Procedure: Hydrogenation using 5% Pd-C catalyst under H₂ atmosphere in methanol.

- Conditions: Stirring for 6 hours at room temperature.

- Yield: Approximately 92%.

- Product Characterization: Mass spectrometry (m/z = 179), elemental analysis consistent with expected composition.

Alternative Synthetic Approaches and Functionalization

Other literature reports alternative or complementary synthetic strategies involving azetidine derivatives:

- Thermal isomerization of aziridines to azetidines: Base-promoted cyclization of dibromo amino esters followed by thermal isomerization in DMSO at 70 °C yields 3-substituted azetidines, which can be further functionalized.

- Directed C(sp³)–H Arylation: Palladium-catalyzed C–H arylation using N-trifluoroacetamide protection enables stereospecific functionalization of azetidines, facilitating the synthesis of complex azetidine derivatives with biological activity.

- Azetidine Sulfonyl Fluorides: Preparation of azetidine sulfonyl fluorides and subsequent mild deprotection strategies provide access to 3-amino azetidines with diverse substitution patterns.

- Macrocyclization in Peptide Synthesis: Incorporation of 3-amino azetidine units in peptides enhances cyclization efficiency and stability, with Cbz protection used during synthesis and deprotection steps.

Mechanistic and Practical Considerations

- The use of Cbz as an amino protecting group is critical for controlling reactivity during the sulfonation and cyclization steps, preventing side reactions.

- The strong acid ion exchange resin (Dowex-50) acts as a catalyst and proton source facilitating SO₃ incorporation and ring closure.

- Optimal reaction conditions balance temperature and time to maximize yield while minimizing decomposition.

- Hydrogenolysis under mild conditions efficiently removes the Cbz group without damaging the strained azetidine ring.

- Analytical techniques such as mass spectrometry, IR spectroscopy, and elemental analysis confirm product identity and purity.

Summary Table of Key Preparation Parameters

| Step | Reactants/Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | N-Cbz-L-threonine + NH₃ | Methanol | Stirring, room temp | Not specified | Formation of hydroxybutyramide intermediate |

| B | Intermediate + Dowex-50 resin + SO₃ | Methanol | 10–60 °C, 12–24 h | ~80 | Optimal at 25–40 °C, 20 h |

| C | Product from B + 5% Pd-C + H₂ | Methanol | Stirring, room temp, 6 h | 92 | Cbz deprotection by hydrogenolysis |

化学反应分析

Types of Reactions

Benzyl N-(azetidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-(CBZ-AMINOmethyl)AZETIDINE oxide.

Reduction: Formation of this compound alcohol.

Substitution: Formation of substituted this compound derivatives.

科学研究应用

Synthetic Applications

3-(CBZ-AMINOmethyl)AZETIDINE serves as a valuable building block in synthetic organic chemistry. It can be utilized in:

- Synthesis of Complex Molecules : The compound is employed in the synthesis of various heterocyclic compounds and amino acid derivatives due to its unique reactivity patterns.

- Catalytic Processes : Azetidines have been shown to participate in catalytic reactions such as Henry, Suzuki, Sonogashira, and Michael additions, highlighting their importance in synthetic methodologies.

Biological Applications

The biological activities of this compound have garnered attention for potential therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer’s .

- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit significant antibacterial and antifungal properties, positioning them as potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Screening : A series of azetidine derivatives were tested for their antimicrobial efficacy against various pathogens. Compounds with similar structures demonstrated promising results, indicating that this compound may possess comparable properties.

- Synthesis of Cholinesterase Inhibitors : A study published in the Journal of Organic Chemistry highlighted the use of this compound as a precursor for synthesizing novel cholinesterase inhibitors. These findings suggest its potential role in neuropharmacology.

作用机制

The mechanism of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Azetidine Derivatives

The pharmacological and physicochemical properties of 3-(CBZ-Aminomethyl)Azetidine are influenced by its substitution pattern and protective groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Findings:

Bioactivity and Potency: Azetidine-2-carboxylic acid exhibits broad bioactivity, including inhibition of E. coli proliferation and collagen synthesis . In calcium channel inhibition studies, azetidine-based Compound 18 showed reduced Cav2.2 inhibition compared to piperidine analogues. However, adding a 2-methyl group (e.g., Compound 19) restored potency, highlighting the importance of substituent positioning .

Protective Group Effects: CBZ vs. Boc Protection: The CBZ group in this compound offers orthogonal deprotection compatibility in peptide synthesis but may introduce steric hindrance. Boc-protected analogues (e.g., 3-(Boc-Aminomethyl)Azetidine) are more lipophilic, enhancing blood-brain barrier permeability in CNS drug candidates .

Rigidity and Binding Affinity :

- Azetidines’ constrained geometry improves binding affinity compared to flexible pyrrolidines or piperidines. For example, Compound 21 (2-azaspiro[4.5]decane scaffold) demonstrated 3-fold higher Cav2.2 inhibition than piperidine-based leads due to enhanced conformational preorganization .

生物活性

3-(CBZ-AMINOmethyl)azetidine, a member of the azetidine family, is characterized by its four-membered nitrogen-containing ring structure. The compound features a carbobenzyloxy (Cbz) group attached to an aminomethyl substituent, which contributes to its unique chemical and biological properties. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, synthetic processes, and interactions with biological targets.

The presence of the Cbz group enhances the compound's stability and solubility, making it suitable for various synthetic applications. The azetidine ring is known for its reactivity, allowing for versatile modifications that can lead to biologically active derivatives.

Biological Activity

Research indicates that compounds within the azetidine class, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Azetidines have been evaluated for their potential as antimicrobial agents. Studies suggest that this compound may inhibit the growth of certain bacterial strains due to its structural features that allow for interaction with bacterial cell walls or enzymes critical for bacterial survival.

- Anticancer Potential : Preliminary data suggest that azetidines can affect cancer cell proliferation. The unique structure of this compound may provide a scaffold for developing new anticancer agents through further modifications .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored. It may act as an inhibitor by binding to active sites, thereby blocking substrate access and preventing enzyme activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Amination : The azetidine ring can be synthesized from appropriate precursors using amination reactions.

- Cycloaddition Reactions : Utilizing cycloaddition strategies allows for the formation of azetidine derivatives from other cyclic structures .

- Protective Group Strategies : The Cbz group can be introduced through protective group strategies during synthesis to enhance yield and selectivity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | 0.98 |

| Benzyl ((3-methylazetidin-3-yl)methyl)carbamate | Structure | 0.96 |

| tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate | Structure | 0.94 |

The similarity index indicates how closely related these compounds are in terms of structure and potential biological activity.

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will aid in optimizing its structure for enhanced activity.

- In Vivo Evaluations : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

- Development of Derivatives : Exploring analogs with modified functional groups may lead to improved potency and selectivity against specific diseases.

常见问题

(Basic) What are the standard synthetic routes for preparing 3-(CBZ-aminomethyl)azetidine?

The synthesis typically involves carbobenzyloxy (Cbz) protection of the azetidine nitrogen, followed by functionalization at the 3-position. A common method includes:

- Cyclization : Reacting 3-aminomethylazetidine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to install the Cbz group .

- Intermediate purification : Flash chromatography or recrystallization ensures purity. Yield optimization (e.g., 90–96%) is achieved by controlling reaction time and solvent (e.g., DCM or CH₃CN) .

(Advanced) How do electronic and steric effects of substituents influence the regioselectivity of azetidine functionalization?

Substituents on the azetidine ring or adjacent groups can alter reaction pathways. For example:

- Electron-donating groups (EDGs) at the R1 position (e.g., 3-OMe) favor azetidine formation over pyrrolidine by stabilizing transition states via resonance .

- Steric hindrance from bulky R2 substituents (e.g., benzylic groups) reduces side reactions, improving azetidine selectivity .

Contradictions arise when EDGs at specific positions (e.g., 4-OMe) fail to cyclize due to destabilized intermediates, highlighting the need for DFT calculations to model steric/electronic interactions .

(Basic) What analytical methods are critical for characterizing this compound derivatives?

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.7–4.2 ppm) and Cbz group integration .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., lattice energy analysis via CCDC data) .

- HPLC-MS : Monitors purity (>95%) and identifies impurities (e.g., deprotected amines or dimerization byproducts) .

(Advanced) How can oxidative metabolism of the azetidine ring be mitigated in drug discovery?

- Substituent engineering : Introducing 3-fluoro or methyl groups reduces metabolic susceptibility by blocking CYP450 oxidation sites .

- Stereochemical optimization : Trans-3-fluoro derivatives (vs. cis) retain potency while improving metabolic stability, as shown in CDK2 inhibitor studies .

- In vitro assays : Liver microsome stability testing identifies vulnerable positions for iterative design .

(Basic) What are common side reactions during azetidine synthesis, and how are they controlled?

- Dimerization : Prolonged heating or acidic conditions promote azetidine dimer formation. Mitigated via low-temperature reactions (<100°C) and inert atmospheres .

- Deprotection : Premature Cbz cleavage occurs under strong acids. Use mild conditions (e.g., TFA in CH₃CN) and monitor via TLC .

(Advanced) How do hydrogen-bonding networks in azetidine crystals affect physicochemical properties?

- Lattice energy : Strong N–H···O interactions (e.g., with carbonyl groups) increase melting points and reduce solubility. DFT calculations predict packing efficiency .

- Solubility modulation : Co-crystallization with carboxylic acids (e.g., trifluoroacetic acid) disrupts H-bonding, enhancing bioavailability .

(Basic) What strategies are used to confirm the neuroprotective activity of azetidine derivatives?

- In vitro models : Glutamate-induced oxidative stress assays in neuronal cells measure viability (e.g., MTT assay) .

- Structure-activity relationships (SAR) : Modifying the 3-position (e.g., aryl groups) enhances blood-brain barrier permeability and target engagement .

(Advanced) Why do some azetidine derivatives exhibit contradictory bioactivity in antibacterial vs. neuroprotective assays?

- Target specificity : Antibacterial activity correlates with quinazolinone-like motifs inhibiting bacterial enzymes (e.g., dihydrofolate reductase), while neuroprotection requires azetidine’s small-ring strain to modulate NMDA receptors .

- Assay conditions : Varying pH or serum protein binding alters azetidine bioavailability, necessitating pharmacokinetic profiling .

(Basic) How is the Cbz group selectively removed without damaging the azetidine ring?

- Catalytic hydrogenation : H₂/Pd-C in ethanol cleaves the Cbz group at RT, preserving the azetidine ring .

- Acidic hydrolysis : TFA in DCM (1:1 v/v) achieves >95% deprotection within 2 hours .

(Advanced) What computational tools predict the reactivity of this compound in complex reactions?

- DFT calculations : Model transition states for cyclization and substituent effects (e.g., Gibbs free energy barriers) .

- Molecular docking : Predicts binding affinities for neuroprotective targets (e.g., NMDA receptors) using crystal structures (CCDC 1055152–1055154) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。